molecular formula C13H17NO3 B11871386 2-(4-(Piperidin-4-yloxy)phenyl)acetic acid

2-(4-(Piperidin-4-yloxy)phenyl)acetic acid

Cat. No.: B11871386
M. Wt: 235.28 g/mol
InChI Key: JSTNABZTHQVYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Piperidin-4-yloxy)phenyl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its unique structure, which includes a piperidine ring attached to a phenyl group via an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Piperidin-4-yloxy)phenyl)acetic acid typically involves the reaction of piperidine derivatives with phenylacetic acid. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve mild temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Piperidin-4-yloxy)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives from the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include ketone, aldehyde, and alcohol derivatives, as well as substituted piperidine and phenyl compounds.

Scientific Research Applications

2-(4-(Piperidin-4-yloxy)phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Piperidin-4-yloxy)phenyl)acetic acid involves its role as a linker in PROTAC® molecules. These molecules facilitate the degradation of target proteins by recruiting E3 ubiquitin ligases, which tag the target protein for degradation by the proteasome . The piperidine and phenyl groups in the compound contribute to the binding affinity and specificity of the PROTAC® molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)benzoic acid hydrochloride
  • 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

2-(4-(Piperidin-4-yloxy)phenyl)acetic acid is unique due to its semi-flexible linker properties, which allow for optimal 3D orientation and ternary complex formation in PROTAC® development . This flexibility enhances the drug-like properties and efficacy of the resulting molecules.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(4-piperidin-4-yloxyphenyl)acetic acid

InChI

InChI=1S/C13H17NO3/c15-13(16)9-10-1-3-11(4-2-10)17-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2,(H,15,16)

InChI Key

JSTNABZTHQVYGZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.